molecular formula C7H5F4NO B2629568 2-(Difluoromethoxy)-4,6-difluoroaniline CAS No. 1804514-12-2

2-(Difluoromethoxy)-4,6-difluoroaniline

Cat. No.: B2629568
CAS No.: 1804514-12-2
M. Wt: 195.117
InChI Key: SJAJQYOPBVIXSV-UHFFFAOYSA-N
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Scientific Research Applications

2-(Difluoromethoxy)-4,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its application. For example, if it’s used in medicinal chemistry, the mechanism of action would depend on the biological target .

Safety and Hazards

As with any chemical compound, handling “2-(Difluoromethoxy)-4,6-difluoroaniline” would require appropriate safety measures. It’s important to avoid inhalation, skin contact, and eye contact. In case of accidental exposure, it’s recommended to seek medical advice .

Future Directions

The use of difluoromethoxy and fluorine groups in organic compounds is a topic of ongoing research due to their potential applications in pharmaceuticals and agrochemicals . Therefore, compounds like “2-(Difluoromethoxy)-4,6-difluoroaniline” could be of interest in future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4,6-trifluoroaniline with difluoromethyl ether under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4,6-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-4,6-difluoroaniline
  • 2-(Difluoromethoxy)-4-fluoroaniline
  • 2-(Difluoromethoxy)-6-fluoroaniline

Uniqueness

2-(Difluoromethoxy)-4,6-difluoroaniline is unique due to the presence of both difluoromethoxy and difluoro groups on the aromatic ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-4,6-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAJQYOPBVIXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804514-12-2
Record name 2-(difluoromethoxy)-4,6-difluoroaniline
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